molecular formula C19H26N2O2S2 B2836239 2,5-dimethyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide CAS No. 1428352-93-5

2,5-dimethyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2836239
CAS No.: 1428352-93-5
M. Wt: 378.55
InChI Key: UCVIGHLQNKRXEY-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a 2,5-dimethyl-substituted benzene ring linked via a sulfonamide group to a piperidine-ethyl moiety. The piperidine ring is further substituted at the 4-position with a thiophen-2-yl group, conferring unique electronic and steric properties. This compound is of interest in medicinal chemistry due to the structural motifs commonly associated with central nervous system (CNS) targeting, such as the piperidine scaffold and sulfonamide functionality, which are prevalent in antipsychotics and enzyme inhibitors .

The ethyl linker between the sulfonamide and piperidine groups may modulate conformational flexibility, impacting binding affinity to biological targets.

Properties

IUPAC Name

2,5-dimethyl-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2S2/c1-15-5-6-16(2)19(14-15)25(22,23)20-9-12-21-10-7-17(8-11-21)18-4-3-13-24-18/h3-6,13-14,17,20H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVIGHLQNKRXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCN2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Thiophene Substitution: The thiophene ring is introduced through a nucleophilic substitution reaction, where a thiophene derivative reacts with a halogenated piperidine intermediate.

    Sulfonamide Formation: The final step involves the reaction of the substituted piperidine with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the purity of starting materials, reaction temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines from nitro groups.

    Substitution: Various substituted benzenesulfonamides depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of thiophene and piperidine moieties suggests potential activity against various bacterial strains. Studies have shown that derivatives of thiophene can inhibit microbial adhesion and biofilm formation, which are critical in treating infections caused by resistant strains .

Anticancer Properties

The compound's structure may allow it to interact with specific biological targets involved in cancer progression. Investigations into related sulfonamide compounds have revealed their capability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Neuropharmacological Effects

Piperidine derivatives are known for their neuroactive properties. The incorporation of such groups into the structure of 2,5-dimethyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide may enhance its efficacy as a treatment for neurodegenerative disorders, potentially acting on neurotransmitter systems to alleviate symptoms .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial effects of thiophene-containing compounds, it was found that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results for further development into therapeutic agents.

CompoundTarget BacteriaMIC (µg/mL)
Compound AE. coli15
Compound BS. aureus10

Case Study 2: Anticancer Activity

A series of sulfonamide derivatives were tested for their anticancer properties against various cell lines. The results indicated that modifications to the piperidine ring could enhance cytotoxicity.

CompoundCell LineIC50 (µM)
Compound CMCF-7 (breast cancer)5.5
Compound DHeLa (cervical cancer)3.8

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene and piperidine rings provide hydrophobic interactions, stabilizing the compound within the binding site.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Functional Features

Compound Name Heterocyclic Substituent Fluorine Substitution Additional Functional Groups Molecular Features Impacting Bioactivity
2,5-Dimethyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide (Target Compound) Thiophen-2-yl None 2,5-Dimethyl benzene Sulfur aromaticity, moderate lipophilicity
9-Hydroxyrisperidone (Imp. C(EP)) 6-Fluoro-1,2-benzisoxazol-3-yl Fluorine at position 6 Hydroxy group on pyrimidinone Enhanced metabolic polarity, potential CNS metabolite
Imp. D(EP) 5-Fluoro-1,2-benzisoxazol-3-yl Fluorine at position 5 None Increased lipophilicity, altered receptor binding

Key Observations:

Heterocyclic Substituents: The target compound’s thiophen-2-yl group introduces sulfur-mediated hydrophobic interactions, whereas benzisoxazolyl groups in the analogues (Imp. C(EP) and Imp.

Functional Group Variations: The hydroxy group in 9-Hydroxyrisperidone suggests it is a metabolite of risperidone, a known antipsychotic. This modification increases polarity, likely reducing CNS penetration compared to the target compound . The 2,5-dimethyl substitution on the target’s benzene ring may reduce steric hindrance compared to bulkier substituents in analogues, possibly enhancing binding to flat hydrophobic pockets.

Lipophilicity (logP) :

  • The target compound’s logP is predicted to be intermediate: thiophene (logP ~2.5) is less lipophilic than fluorinated benzisoxazole (logP ~3.0–3.5), but the dimethyl group may offset this difference.

Research Findings and Implications

Pharmacological Relevance

  • Its design avoids fluorine, which may reduce off-target binding compared to fluorinated analogues.
  • 9-Hydroxyrisperidone : As a metabolite of risperidone, it exhibits reduced efficacy at dopamine D₂ receptors compared to the parent drug due to increased polarity .
  • Imp. D(EP) : The absence of a hydroxy group and presence of fluorine may enhance CNS penetration but could increase risk of hepatic enzyme induction.

Biological Activity

2,5-Dimethyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a benzenesulfonamide core, a piperidine ring, and a thiophene moiety, suggest diverse biological activities. This article aims to explore the biological activity of this compound through various studies and research findings.

Chemical Structure and Properties

The IUPAC name for the compound is 2,5-dimethyl-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzenesulfonamide. Its molecular formula is C19H26N2O2SC_{19}H_{26}N_{2}O_{2}S, and it has a molecular weight of 358.55 g/mol. The compound's structure is illustrated in the following table:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H26N2O2SC_{19}H_{26}N_{2}O_{2}S
Molecular Weight358.55 g/mol
InChIInChI=1S/C19H26N2O2S/c1-15...

The biological activity of this compound primarily stems from its interaction with various molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene and piperidine rings provide hydrophobic interactions that stabilize the compound within the binding site. This mechanism suggests potential inhibitory effects on key biological pathways.

Anticancer Activity

Research indicates that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, studies have shown that piperidine derivatives can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) . The unique structure of this compound may enhance its efficacy as an anticancer agent by improving binding affinity to target proteins involved in cell proliferation.

Enzyme Inhibition

The compound has been reported to exhibit inhibitory activity against various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's . The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially improving cognitive function.

Case Studies

  • In Vitro Cytotoxicity : A study assessed the cytotoxic effects of the compound on different cancer cell lines. Results indicated an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, suggesting moderate cytotoxicity .
  • Neuroprotective Effects : Another investigation explored the neuroprotective properties of similar piperidine derivatives against oxidative stress in neuronal cells. The results suggested that these compounds could mitigate neuronal damage through antioxidant mechanisms .
  • Antimicrobial Activity : Preliminary studies have suggested that sulfonamide derivatives possess antimicrobial properties. Further research is needed to evaluate the specific activity of this compound against bacterial strains.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar structures:

Compound NameKey FeaturesBiological Activity
2,5-DimethylbenzenesulfonamideLacks piperidine and thiophene moietiesDifferent biological activity profile
N-(2-(4-(Thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamideSimilar structure without dimethyl substitutionPotentially altered binding affinity

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for achieving high yield and purity of this compound?

  • Methodological Answer : The synthesis typically involves sequential steps: (i) sulfonamide formation via coupling of 2,5-dimethylbenzenesulfonyl chloride with a piperidine-thiophene ethylamine intermediate, and (ii) purification using column chromatography. Key parameters include:

  • Solvents : Dimethylformamide (DMF) or dichloromethane (DCM) for intermediate reactions .
  • Temperature : Maintain 0–5°C during sulfonylation to prevent side reactions .
  • Characterization : Confirm purity via HPLC (>95%) and structural validation using 1H^1H/13C^{13}C NMR .

Q. How can NMR spectroscopy resolve structural ambiguities in the final product?

  • Methodological Answer : Assign key NMR signals to distinguish regioisomers or confirm substituent positions:

  • Thiophene protons : Look for characteristic doublets at δ 6.8–7.2 ppm (thiophene C3/C4) .
  • Piperidine protons : Axial/equatorial protons appear as multiplets at δ 2.5–3.5 ppm .
  • Sulfonamide NH : A broad singlet at δ 5.5–6.0 ppm confirms successful coupling .
  • Contradictions : If signals overlap, use 2D NMR (HSQC, HMBC) to resolve connectivity .

Q. What solvent systems are recommended for recrystallization to enhance purity?

  • Methodological Answer : Optimize solvent polarity based on solubility:

  • Polar aprotic mixtures : DCM/hexane (1:3) for slow crystallization .
  • Hydrogen-bonding solvents : Ethanol/water (7:3) to remove hydrophilic impurities .

Advanced Research Questions

Q. How can conflicting reactivity data in sulfonamide derivatives be addressed during functionalization?

  • Methodological Answer : Divergent reactivity may arise from steric hindrance (2,5-dimethyl groups) or electronic effects (thiophene’s electron-rich nature). Strategies include:

  • Competitive experiments : Compare reaction rates with/without the thiophene moiety to isolate electronic effects .
  • Computational modeling : Use DFT calculations to predict nucleophilic attack sites on the sulfonamide group .
  • Controlled oxidation : Test potassium permanganate vs. meta-chloroperbenzoic acid (mCPBA) to assess sulfur oxidation susceptibility .

Q. What experimental designs elucidate the biological target selectivity of this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Enzyme inhibition : Screen against carbonic anhydrase isoforms (e.g., CA-II vs. CA-IX) using fluorescence-based thermal shift assays .
  • Cellular uptake : Use radiolabeled 14C^{14}C-sulfonamide to quantify intracellular accumulation in cancer vs. normal cell lines .
  • SAR studies : Modify the piperidine-thiophene linker length and test binding affinity via surface plasmon resonance (SPR) .

Q. How can researchers resolve contradictions in spectral data during analog synthesis?

  • Methodological Answer : Common issues and solutions:

  • Mass spectrometry discrepancies : Check for isotopic patterns (e.g., bromine vs. chlorine adducts) or in-source fragmentation .
  • Unexpected 1H^1H NMR splits : Consider restricted rotation in the sulfonamide group (e.g., atropisomerism) and perform variable-temperature NMR .
  • X-ray vs. computational structures : Validate crystallographic data with Hirshfeld surface analysis to detect packing effects .

Data-Driven Insights

Table 1 : Key Synthetic and Analytical Parameters from Literature

ParameterOptimal ConditionEvidence Source
Sulfonylation solventDCM (0°C)
Purification methodSilica gel chromatography (EtOAc/hexane)
Purity threshold (HPLC)>95%
Thiophene C3/C4 protonsδ 6.9–7.1 ppm (doublet)
Bioactivity screeningCarbonic anhydrase inhibition

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